Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate
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Overview
Description
METHYL 2-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE is a complex organic compound that features a furan ring, an imidazo[1,2-a]pyrazine core, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is solvent- and catalyst-free .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing readily available starting materials and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced to form dihydroimidazo[1,2-a]pyrazines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydroimidazo[1,2-a]pyrazines.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
METHYL 2-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrazine core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The furan ring and benzoate ester also contribute to the compound’s overall activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyrimidines: Another class of compounds with a similar core, known for their diverse applications in medicinal chemistry.
Furan-containing compounds: Compounds with a furan ring are known for their unique chemical reactivity and biological activities.
Uniqueness
METHYL 2-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE is unique due to its combination of a furan ring, an imidazo[1,2-a]pyrazine core, and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H14N4O3 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
methyl 2-[[2-(furan-2-yl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate |
InChI |
InChI=1S/C18H14N4O3/c1-24-18(23)12-5-2-3-6-13(12)20-17-16(14-7-4-10-25-14)21-15-11-19-8-9-22(15)17/h2-11,20H,1H3 |
InChI Key |
QDQLYOFMZSCBTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC=CO4 |
Origin of Product |
United States |
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